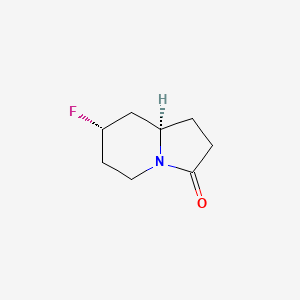
4-Octylphenol-d4 Diethoxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octylphenol-d4 Diethoxylate is a deuterated derivative of 4-Octylphenol Diethoxylate. It is a chemical compound with the molecular formula C18H26D4O3 and a molecular weight of 298.45 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenol-d4 Diethoxylate typically involves the ethoxylation of 4-Octylphenol-d4. The process begins with the preparation of 4-Octylphenol-d4, which is then reacted with ethylene oxide under controlled conditions to form the diethoxylate derivative. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to ensure complete ethoxylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
4-Octylphenol-d4 Diethoxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and its derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Octylphenol-d4 Diethoxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics: Used as a biochemical reagent for studying protein interactions and functions.
Environmental Studies: Employed in the analysis of environmental samples to monitor pollution levels.
Pharmaceutical Research: Utilized in the development of new drugs and therapeutic agents.
Industrial Applications: Used as a surfactant and emulsifier in various industrial processes
作用机制
The mechanism of action of 4-Octylphenol-d4 Diethoxylate involves its interaction with biological molecules. It can bind to proteins and alter their structure and function. This compound can also interact with cell membranes, affecting their permeability and fluidity. The molecular targets include enzymes, receptors, and transport proteins, which are involved in various cellular pathways .
相似化合物的比较
Similar Compounds
4-Octylphenol: The non-deuterated version of the compound.
Nonylphenol Diethoxylate: Another ethoxylated alkylphenol with a longer alkyl chain.
Nonylphenol Monoethoxylate: A similar compound with only one ethoxylate group.
Uniqueness
4-Octylphenol-d4 Diethoxylate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows for more precise tracking and analysis in various research applications compared to its non-deuterated counterparts .
属性
CAS 编号 |
1346599-54-9 |
|---|---|
分子式 |
C18H30O3 |
分子量 |
298.459 |
IUPAC 名称 |
2-[2-(2,3,5,6-tetradeuterio-4-octylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3/i9D,10D,11D,12D |
InChI 键 |
NMTRTIUWHYPKTQ-IRYCTXJYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCO |
同义词 |
2-[2-(4-Octylphenoxy)ethoxy]ethanol-d4; 2-[2-(p-Octylphenoxy)ethoxy]ethanol-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)
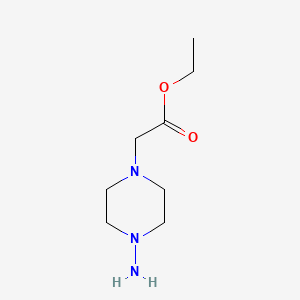
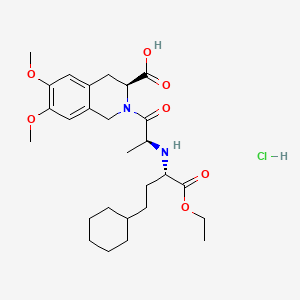
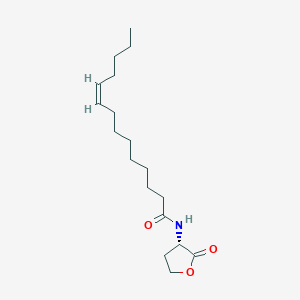
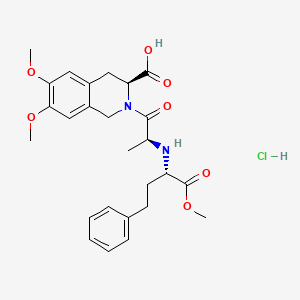
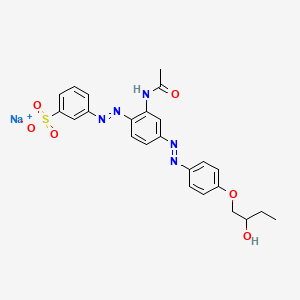
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)
